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molecular formula C11H13NO3 B1664400 N-Acetyl-DL-phenylalanine CAS No. 2901-75-9

N-Acetyl-DL-phenylalanine

Cat. No. B1664400
M. Wt: 207.23 g/mol
InChI Key: CBQJSKKFNMDLON-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)NC(Cc1ccccc1)C(=O)O

Identifiers

REACTION_SMILES
[CH3:2][C:3](=[O:4])[O:5][C:6](=[O:7])[CH3:8].[NH2:9][CH:10]([CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[C:18]([OH:19])=[O:20].[OH2:1]>>[CH3:2][C:3](=[O:4])[NH:9][CH:10]([CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[C:18]([OH:19])=[O:20]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)OC(C)=O
Name
NC(Cc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC(Cc1ccccc1)C(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O

Outcomes

Product
Name
CC(=O)NC(Cc1ccccc1)C(=O)O
Type
product
Smiles
CC(=O)NC(Cc1ccccc1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)NC(Cc1ccccc1)C(=O)O

Identifiers

REACTION_SMILES
[CH3:2][C:3](=[O:4])[O:5][C:6](=[O:7])[CH3:8].[NH2:9][CH:10]([CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[C:18]([OH:19])=[O:20].[OH2:1]>>[CH3:2][C:3](=[O:4])[NH:9][CH:10]([CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[C:18]([OH:19])=[O:20]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)OC(C)=O
Name
NC(Cc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC(Cc1ccccc1)C(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O

Outcomes

Product
Name
CC(=O)NC(Cc1ccccc1)C(=O)O
Type
product
Smiles
CC(=O)NC(Cc1ccccc1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)NC(Cc1ccccc1)C(=O)O

Identifiers

REACTION_SMILES
[CH3:2][C:3](=[O:4])[O:5][C:6](=[O:7])[CH3:8].[NH2:9][CH:10]([CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[C:18]([OH:19])=[O:20].[OH2:1]>>[CH3:2][C:3](=[O:4])[NH:9][CH:10]([CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[C:18]([OH:19])=[O:20]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)OC(C)=O
Name
NC(Cc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC(Cc1ccccc1)C(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O

Outcomes

Product
Name
CC(=O)NC(Cc1ccccc1)C(=O)O
Type
product
Smiles
CC(=O)NC(Cc1ccccc1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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